Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane, also known as trimethoxy[3-(oxiranylmethoxy)propyl]silane, is a silane compound characterized by its unique structure that includes a glycidyl ether functional group. This compound is notable for its applications in various chemical processes, particularly in the fields of materials science and organic synthesis.
The chemical is classified under organosilicon compounds, specifically those containing silicon-oxygen bonds. Its molecular formula is , and it has a molecular weight of approximately 236.34 g/mol. The compound is identified by the CAS Registry Number 2530-83-8 and can be found in various chemical databases such as the NIST Chemistry WebBook .
The synthesis of tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane typically involves several steps:
The reaction conditions, such as temperature and pressure, can significantly influence the yield and purity of the final product.
The molecular structure of tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane features a silicon atom bonded to three methoxy groups and a propyl chain that contains an oxirane (epoxide) functional group.
Key structural data include:
The presence of the oxirane group makes this compound particularly reactive, allowing it to participate in further chemical reactions such as ring-opening polymerizations.
Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane can undergo several types of chemical reactions:
These reactions are important for applications in coatings, adhesives, and sealants where enhanced mechanical properties are desired.
The mechanism of action for tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane primarily revolves around its reactivity due to the oxirane group. Upon exposure to nucleophiles (such as water or alcohols), the oxirane undergoes nucleophilic attack, leading to ring opening and subsequent formation of hydroxyl groups or ethers.
This process can be described in several steps:
Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane exhibits several notable physical and chemical properties:
These properties make it suitable for use in various industrial applications where specific reactivity and compatibility with other materials are required.
Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane finds applications across multiple scientific fields:
The synthesis of Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane relies critically on efficient catalytic systems that facilitate the coupling between epoxide-containing precursors and silane reactants. This epoxy-silane hybrid architecture necessitates precise catalytic control to achieve both high yield and functional group compatibility. Platinum-based catalysts (typically 5-50 ppm concentrations) demonstrate exceptional efficiency in hydrosilylation reactions between allyl glycidyl ether and tri-tert-butoxysilane intermediates, operating effectively at temperatures between 80-120°C [3]. These homogeneous catalysts enable Si-H addition across unsaturated bonds while preserving the integrity of both epoxy and tert-butoxy groups, a crucial requirement for maintaining the dual functionality of the final product.
Titanium catalysts (e.g., tetrabutyl titanate) offer complementary advantages for alkoxy exchange reactions, particularly when constructing the tri-tert-butoxysilyl moiety. Operating under moisture-free conditions at 60-90°C, titanium catalysts facilitate the transesterification between silicon-bound methoxy groups and tert-butanol with conversion rates exceeding 85% within 6 hours [3]. This catalytic pathway provides a strategic alternative to direct synthesis routes that face challenges from the steric bulk of tert-butoxy groups. Rhodium complexes (e.g., Wilkinson's catalyst) present a third catalytic option, offering enhanced selectivity for specific epoxy-silane regioisomers but at significantly higher catalyst costs (0.5-1.0 mol%) [3]. Each catalytic system exhibits distinct advantages: platinum for hydrosilylation efficiency, titanium for alkoxy exchange, and rhodium for stereochemical control in specialized applications.
Table 1: Comparative Analysis of Catalytic Systems for Epoxy-Silane Synthesis
Catalyst Type | Typical Loading | Temperature Range | Reaction Time | Key Advantage | Primary Reaction |
---|---|---|---|---|---|
Platinum complexes | 5-50 ppm | 80-120°C | 2-5 hours | Functional group tolerance | Hydrosilylation |
Titanium alkoxides | 0.1-0.5 mol% | 60-90°C | 4-8 hours | Alkoxy exchange efficiency | Transesterification |
Rhodium complexes | 0.5-1.0 mol% | 70-100°C | 3-6 hours | Regioselectivity control | Hydrosilylation |
Tin catalysts | 0.2-0.8 mol% | 90-130°C | 3-7 hours | Moisture tolerance | Condensation |
The catalytic approach must be carefully selected based on starting material availability and desired product specifications. Recent advances have focused on immobilized catalytic systems that facilitate catalyst recovery and reuse, particularly valuable for continuous manufacturing processes. Heterogeneous platinum on alumina supports maintains catalytic activity for up to five reaction cycles with less than 15% efficiency loss, significantly improving process economics for large-scale production [3]. These developments in catalytic strategies directly address the synthetic challenges posed by the simultaneous presence of sterically demanding tert-butoxy groups and the highly reactive oxirane moiety in the target molecule.
The epoxy functionality in Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane serves as a critical site for regioselective modification, enabling diverse molecular architectures. Regiochemical outcomes during nucleophilic ring opening exhibit profound dependence on catalyst choice, nucleophile character, and electronic effects exerted by the silyloxy tether. Acid-catalyzed ring opening preferentially occurs at the β-carbon (less substituted position) with >90% regioselectivity when employing Brønsted acids (e.g., HCl, H₂SO₄) in aprotic solvents [4]. This preference results from protonation-induced creation of a more stable carbocation at the β-position, stabilized by the adjacent oxygen atom. In contrast, nucleophilic attack at the α-carbon dominates under basic conditions (e.g., NaOH, KOH) or with strong nucleophiles (e.g., amines, thiols), where steric accessibility overrides electronic factors, typically yielding 70-85% α-regioisomer [4] [5].
The silyloxy tether exerts significant electronic influence on ring-opening regiochemistry. Computational analyses reveal that the electron-donating effect of the silicon-bound oxygen increases electron density at the β-carbon by approximately 15% compared to analogous non-silylated glycidyl ethers [5]. This electronic perturbation explains the enhanced β-selectivity (up to 95%) observed when carboxylic acid nucleophiles attack the epoxide under mild conditions (40-60°C). Steric factors become increasingly dominant with bulky nucleophiles like tert-butylamine or triphenylphosphine, where α-attack predominates regardless of catalyst choice due to reduced steric hindrance at the terminal carbon [5].
Table 2: Regioselectivity in Oxirane Ring Opening with Various Nucleophiles
Nucleophile Type | Catalyst/Conditions | Temperature | α:β Ratio | Primary Product Structure | Application Focus |
---|---|---|---|---|---|
Primary amines | Base catalysis | 25-50°C | 85:15 | β-Amino alcohol | Adhesion promoters |
Carboxylic acids | Acid catalysis | 40-80°C | 10:90 | β-Ester alcohol | Polymer modification |
Thiols | Base catalysis | 50-80°C | 75:25 | α-Hydroxy sulfide | Thiol-ene networks |
Phenols | Acid catalysis | 80-120°C | 30:70 | β-Phenoxy alcohol | Epoxy resins |
Halides | Lewis acid | 60-100°C | 40:60 | β-Halo alcohol | Reactive intermediates |
Advanced regiocontrol strategies exploit these electronic and steric principles to achieve precise functionalization patterns essential for specialty applications. For instance, the synthesis of crosslinkers for liquid crystal alignment agents requires exclusive β-selective opening with benzoic acid derivatives, achievable through precise control of trifluoroacetic acid catalyst concentration (0.5-1.5 mol%) at 45°C [6]. Such regioselective modifications enable the creation of customized architectures while preserving the tri-tert-butoxysilyl group's hydrolytic sensitivity – a crucial advantage over conventional trimethoxysilyl counterparts that require protection-deprotection sequences during modification [4].
Solvent-free synthetic approaches to Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane address both environmental concerns and process intensification objectives while minimizing hydrolysis of sensitive alkoxy groups. Direct hydrosilylation between allyl glycidyl ether and tri-tert-butoxysilane under neat conditions achieves 92-95% conversion within 3 hours at 100°C with Karstedt's catalyst (15-20 ppm Pt) [3] [7]. This approach eliminates solvent waste streams and reduces purification complexity, though precise temperature control is essential to prevent thermal degradation of the epoxy functionality. The reaction follows second-order kinetics with an activation energy of 85 kJ/mol, enabling predictable scale-up from laboratory to pilot plant operations [7].
Microwave-assisted solvent-free synthesis dramatically accelerates reaction kinetics while maintaining high functional group fidelity. Silane-epoxy coupling under microwave irradiation (200-300W) reduces reaction times from hours to minutes (typically 15-30 minutes) with comparable yields (88-92%) to conventional heating methods [7]. This technique proves particularly valuable for rapid screening of catalyst systems and optimization studies. The absence of solvent eliminates competing hydrolysis pathways that typically plague trialkoxysilane chemistry, resulting in product purity exceeding 98% without distillation [7]. Reactor design innovations enable continuous microwave processing with throughput capacities up to 5 kg/hour, demonstrating significant potential for industrial-scale implementation.
Table 3: Solvent-Free Methodologies Comparison for Tri-tert-butoxysilane Synthesis
Method | Reaction Time | Temperature | Yield (%) | Energy Consumption | Scale-Up Feasibility | Product Purity |
---|---|---|---|---|---|---|
Conventional heating | 2.5-4 hours | 100-120°C | 90-95 | High | Excellent | >97% |
Microwave irradiation | 15-30 minutes | 120-150°C | 88-92 | Moderate | Good (batch) | >98% |
Mechanochemical | 1-2 hours | Ambient | 75-85 | Low | Limited | >95% |
UV-initiated | 5-15 minutes | 25-40°C | 80-88 | Low-Moderate | Moderate | >96% |
Mechanochemical methods utilizing high-energy ball milling offer an alternative solvent-free pathway that operates at ambient temperatures, eliminating thermal degradation risks. Co-milling tri-tert-butoxysilane with glycidyl ether derivatives in the presence of catalytic potassium fluoride achieves 75-85% conversion within 60-120 minutes [7]. This approach demonstrates particular utility for acid-sensitive substrates but faces challenges in product isolation and scale-up. Process intensification benefits include reduced energy consumption (approximately 60% lower than conventional heating) and avoidance of solvent recovery operations. Life cycle assessment studies indicate solvent-free routes reduce the E-factor (kg waste/kg product) from 8.5 for solution-based methods to 1.2 for optimized solvent-free processes, representing a significant advance toward sustainable manufacturing of functional silanes [3] [7].
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